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Compound of Interest

Compound Name: N-Cyclohexylaniline

Cat. No.: B162150

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-
Cyclohexylaniline (CAS No. 1821-36-9). The document presents nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, complete with
experimental protocols and visual representations to aid in the comprehensive analysis of this

compound.
Compound ldentification
Identifier Value
IUPAC Name N-cyclohexylaniline[1]
CAS Number 1821-36-9[1][2][3]
Molecular Formula C12H17N[1][2][3]
Molecular Weight 175.27 g/mol [1][2][3]
Canonical SMILES C1CCC(CC1)NC2=CC=CC=C2[1]
InChlKey TXTHKGMZDDTZFD-UHFFFAOYSA-NJ[1]

Spectroscopic Data
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The following sections present the available spectroscopic data for N-Cyclohexylaniline. The
data is compiled from various spectral databases and is presented in a clear, tabular format for
ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the structure of organic molecules by
providing information about the chemical environment of individual atoms.

While a complete, publicly available dataset with coupling constants and integrations is not
readily available, the expected proton environments of N-Cyclohexylaniline are outlined
below. The chemical shifts are approximate and based on typical values for similar functional
groups.

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
) Aromatic protons
~7.2-6.6 Multiplet 5H
(CeH5s)
~ 3.6 Singlet (broad) 1H N-H proton
) CH-N proton
~3.3 Multiplet 1H
(cyclohexyl)
) Cyclohexyl protons
~2.0-1.0 Multiplet 10H

(CH2)

Publicly available 3C NMR data from MCB Manufacturing Chemists, Norwood, Ohio, indicates
the presence of distinct carbon signals for the aromatic and aliphatic portions of the molecule.
[1] The expected chemical shifts are as follows:
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Chemical Shift (8) ppm Assighment

~ 148 C (aromatic, attached to N)

~ 129 CH (aromatic)

~ 117 CH (aromatic)

~113 CH (aromatic)

~52 CH (cyclohexyl, attached to N)
~33 CHz (cyclohexyl)

~ 26 CHz (cyclohexyl)

~25 CHz2 (cyclohexyl)

Infrared (IR) Spectroscopy

The FT-IR spectrum of N-Cyclohexylaniline, as a liquid film, would typically be acquired. The
following table lists the expected characteristic absorption bands.

Wavenumber (cm—?) Functional Group

~ 3400 N-H Stretch

~ 3050 Aromatic C-H Stretch

2925, 2850 Aliphatic C-H Stretch

~ 1600, 1500 Aromatic C=C Bending

~ 750, 690 Aromatic C-H Bending (monosubstituted)

Mass Spectrometry (MS)

Electron lonization (EI) mass spectrometry of N-Cyclohexylaniline results in the formation of a
molecular ion and several characteristic fragment ions. Data from a GC-MS analysis indicates
the following significant peaks.[1]
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miz Relative Intensity Assighment

175 High [M]* (Molecular lon)
132 Highest [M - CsH7]*

118 High [M - CaHo]*

93 Moderate [CeHsNH2]*

77 Moderate [CeHs]+

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A small amount of N-Cyclohexylaniline (typically 5-25 mg) is dissolved
in a deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the instrument is
typically operated at a frequency of 300-600 MHz. For 3C NMR, a frequency of 75-150 MHz
is common. Standard pulse sequences are used to acquire the free induction decay (FID).

Data Processing: The FID is subjected to a Fourier transform to obtain the NMR spectrum.
The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0

ppm.

IR Spectroscopy

o Sample Preparation: For a liquid sample like N-Cyclohexylaniline, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

o Background Spectrum: A background spectrum of the clean salt plates is acquired to

account for any atmospheric or instrumental interferences.
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Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample
holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared
radiation as a function of wavenumber.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation from any impurities.

lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV for Electron lonization), causing the ejection of an electron
and the formation of a positively charged molecular ion.

Fragmentation: The high energy of the ionization process causes the molecular ion to
fragment into smaller, charged species.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship

between the techniques and the structural information obtained.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Spectroscopic Data and Structural Correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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